2-(Decane-1-sulfonyl)butanedioic acid
Description
2-(Decane-1-sulfonyl)butanedioic acid is a sulfonated derivative of butanedioic acid (succinic acid), featuring a decane sulfonyl group (-SO₂-C₁₀H₂₁) at the second carbon of the succinic acid backbone. This structural modification introduces strong electron-withdrawing effects due to the sulfonyl group, which significantly influences its chemical reactivity, solubility, and acidity compared to unmodified succinic acid derivatives. Potential applications include its use as a surfactant, catalyst, or intermediate in organic synthesis, where the sulfonyl group may enhance stability or enable specific reactions.
Properties
CAS No. |
60713-20-4 |
|---|---|
Molecular Formula |
C14H26O6S |
Molecular Weight |
322.42 g/mol |
IUPAC Name |
2-decylsulfonylbutanedioic acid |
InChI |
InChI=1S/C14H26O6S/c1-2-3-4-5-6-7-8-9-10-21(19,20)12(14(17)18)11-13(15)16/h12H,2-11H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
WESCJHHMQFZNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Decane-1-sulfonyl)butanedioic Acid vs. Dodecenylsuccinic Acid
- Core Structure : Both compounds are derivatives of succinic acid.
- Substituents :
- Functional Groups :
- The sulfonyl group in the target compound increases polarity and acidity, whereas the alkenyl chain in dodecenylsuccinic acid enhances hydrophobicity.
This compound vs. 2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
- Core Structure : Benzilic acid is a diphenyl-substituted hydroxyacetic acid, distinct from the succinic acid backbone of the target compound.
- Functional Groups :
Physicochemical Properties
Table 1 summarizes key properties of the target compound and its analogs.
Functional and Reactivity Differences
Acidity and Solubility
- The sulfonyl group in this compound lowers the pKa of adjacent carboxylic acids compared to dodecenylsuccinic acid, making it more water-soluble under acidic conditions.
- Benzilic acid’s hydroxyl group facilitates hydrogen bonding, improving solubility in polar solvents but reducing it in nonpolar media .
Thermal Stability
- The sulfonyl group likely increases thermal stability due to strong sulfur-oxygen bonds, whereas dodecenylsuccinic acid’s alkenyl chain may degrade at high temperatures .
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